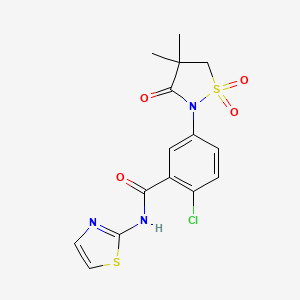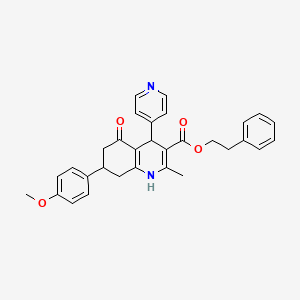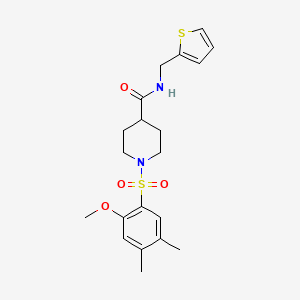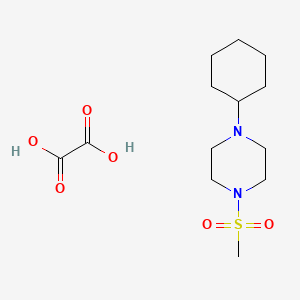![molecular formula C16H24ClNO7 B5159219 2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B5159219.png)
2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound that combines the properties of an amine and an alcohol. This compound is often used in various chemical and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-3-ethylphenol, which undergoes an etherification reaction with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol.
Etherification: The intermediate product is then reacted with another equivalent of ethylene oxide to form 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethanol.
Amination: The final step involves the reaction of the intermediate with ethylenediamine to form 2-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted phenoxy compounds
科学的研究の応用
2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[2-[2-(4-Chlorophenoxy)ethoxy]ethylamino]ethanol
- 2-[2-[2-(4-Ethylphenoxy)ethoxy]ethylamino]ethanol
- 2-[2-[2-(4-Methylphenoxy)ethoxy]ethylamino]ethanol
Uniqueness
2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol is unique due to the presence of both chloro and ethyl groups on the phenoxy ring, which can significantly influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.C2H2O4/c1-2-12-11-13(3-4-14(12)15)19-10-9-18-8-6-16-5-7-17;3-1(4)2(5)6/h3-4,11,16-17H,2,5-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUJHLTTXAQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCNCCO)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5159159.png)
![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5159193.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)

![3-methyl-1-[(3-nitrophenyl)methyl]piperidine](/img/structure/B5159209.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-[1-(4-methoxyphenyl)propan-2-yl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
